molecular formula C18H24N2O3 B5146871 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5146871
M. Wt: 316.4 g/mol
InChI Key: HVJFIVRSQAMHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as etizolam, is a thienodiazepine derivative that is widely used as an anxiolytic and sedative-hypnotic drug. Etizolam has been shown to have a high potency, rapid onset of action, and a relatively short duration of action, making it an attractive alternative to benzodiazepines.

Mechanism of Action

Etizolam acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA on neuronal activity. This results in a decrease in anxiety, sedation, and muscle relaxation. Etizolam has a high affinity for the α2 and α3 subunits of the GABA-A receptor, which are thought to be responsible for its anxiolytic and sedative-hypnotic effects.
Biochemical and Physiological Effects:
Etizolam has been shown to have a range of biochemical and physiological effects, including decreased anxiety, sedation, muscle relaxation, and anticonvulsant activity. It has also been shown to have a dose-dependent effect on sleep architecture, increasing total sleep time and decreasing wakefulness. Etizolam has been shown to have a low risk of respiratory depression, making it a safer alternative to other sedative-hypnotic drugs.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for use in lab experiments, including its high potency, rapid onset of action, and relatively short duration of action. These properties make it an attractive alternative to benzodiazepines for investigating the effects of GABAergic drugs on neuronal activity. However, 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its potential for abuse and dependence, and its effects on other neurotransmitter systems, such as the glutamatergic system, are not well understood.

Future Directions

Future research on 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione should focus on its potential as a treatment for anxiety disorders, insomnia, and alcohol withdrawal syndrome. It should also investigate its effects on other neurotransmitter systems, such as the glutamatergic system, and its potential for abuse and dependence. Additionally, further research is needed to optimize the synthesis method of this compound to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 3-(2-ethyl-1-piperidinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2-(2-aminoethyl)benzimidazole with 2-ethyl-2-phenylmalonamide in the presence of acetic anhydride and triethylamine. The resulting intermediate is then cyclized with phosgene to form this compound. The synthesis of this compound has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

Etizolam has been used in scientific research to investigate its anxiolytic, sedative-hypnotic, and muscle relaxant properties. It has been shown to be effective in treating anxiety disorders, insomnia, and muscle spasms. Etizolam has also been used in preclinical studies to investigate its effects on neurotransmitter systems, such as the GABAergic system, and its potential as a treatment for alcohol withdrawal syndrome.

properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-13-6-4-5-11-19(13)16-12-17(21)20(18(16)22)14-7-9-15(23-2)10-8-14/h7-10,13,16H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJFIVRSQAMHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.